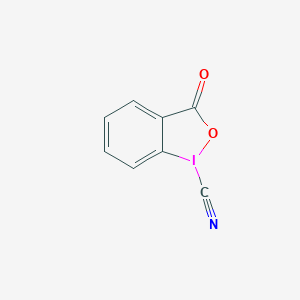

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-

Description

Properties

IUPAC Name |

3-oxo-1λ3,2-benziodoxole-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO2/c10-5-9-7-4-2-1-3-6(7)8(11)12-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTJNSUBRSAHHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OI2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327803 | |

| Record name | 3-Oxo-1lambda~3~,2-benziodoxole-1(3H)-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172876-96-9 | |

| Record name | 3-Oxo-1lambda~3~,2-benziodoxole-1(3H)-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Theoretical Mechanism of 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- Reactivity

[1]

Executive Summary

This technical guide analyzes the mechanistic underpinnings of 1-cyano-1,2-benziodoxol-3(1H)-one (commonly referred to as CBX or the Zhdankin Reagent ).[1] As a stable, cyclic hypervalent iodine(III) reagent, CBX has emerged as the premier "CN+" equivalent in modern organic synthesis. Unlike traditional cyanating agents (e.g., BrCN, TsCN) which suffer from high toxicity or volatility, CBX offers a unique dual-reactivity profile: it functions as a highly electrophilic cyanating agent in ionic manifolds and a clean source of cyano radicals in photoredox catalysis.

This guide details the orbital interactions governing the hypervalent bond, the kinetic pathways of ligand exchange, and the thermodynamics of reductive elimination that drive its reactivity.

Part 1: Structural Basis of Reactivity

The Hypervalent Bond (3c-4e)

The reactivity of CBX is defined by the hypervalent bond at the iodine center.[1][2] The iodine atom is in the +3 oxidation state (

-

Apical Positions: The cyano group (CN) and the carboxylate oxygen occupy the linear apical positions (L-I-L bond).[1]

-

Equatorial Position: The phenyl ring carbon occupies the equatorial position.[1]

The stability and reactivity arise from the 3-center-4-electron (3c-4e) bond.[1] The non-hybridized 5p orbital of iodine overlaps with the p-orbitals of the apical ligands.[1]

-

HOMO: Non-bonding node located on the ligands (high electron density on O and CN).[1]

-

LUMO: Antibonding node (

) centered on the Iodine.[1] This low-lying LUMO makes the iodine center highly electrophilic (Lewis acidic).[1]

The "Hypernucleofuge" Effect

The benziodoxole ring provides entropic stabilization, preventing disproportionation. However, the linear I-CN bond is highly polarized. Upon nucleophilic attack, the benziodoxole core acts as a "hypernucleofuge"—a leaving group with a dissociation ability roughly

Figure 1: The linear 3-center-4-electron bond creates a highly polarized system where the iodine center acts as a Lewis acid, priming the molecule for nucleophilic attack.[1]

Part 2: Mechanistic Pathways[1]

Pathway A: Electrophilic Cyanation (Ionic Manifold)

In the absence of radical initiators, CBX reacts with soft nucleophiles (thiols, phosphines, activated arenes, silyl enol ethers).

Mechanism:

-

Ligand Exchange (Associative): The nucleophile attacks the iodine center trans to the phenyl ring, forming a square-planar 12-I-4 intermediate.[1]

-

Pseudorotation: To permit elimination, the leaving group (CN) and the nucleophile must move to a specific geometry (typically cis-reductive elimination or direct ligand coupling).[1]

-

Reductive Elimination: The C-CN or X-CN bond forms, and the iodine is reduced from I(III) to I(I), releasing 2-iodobenzoic acid as the byproduct.[1]

Note on Lewis Acid Activation: For less reactive substrates (e.g., silyl enol ethers), Lewis acids like

Pathway B: Radical Transfer (SET/Photoredox)

CBX is extensively used in photoredox catalysis to generate cyano radicals (

Mechanism:

-

SET Reduction: An excited photocatalyst (

) donates an electron to the -

Radical Fragmentation: The resulting radical anion is unstable.[1] The weak I-CN bond undergoes homolytic cleavage.[1]

-

Radical Propagation: The released

radical adds to an alkene or arene.[1] -

Termination/Oxidation: The resulting alkyl radical is often oxidized by the I(II) species or another oxidant to close the cycle.[1]

Figure 2: Bifurcation of CBX reactivity.[1] The pathway is dictated by the presence of a nucleophile (Ionic) or a single-electron reductant (Radical).[1]

Part 3: Experimental Protocols

Synthesis of CBX Reagent

Safety: Hypervalent iodine compounds are energetic.[1] Perform behind a blast shield.

Reagents:

-

2-Iodobenzoic acid (1.0 equiv)[1]

-

Sodium periodate (

, 1.1 equiv)[1] -

Trimethylsilyl cyanide (TMSCN, 2.0 equiv)[1]

-

Solvents: Acetic acid, Acetonitrile, Dichloromethane.

Protocol:

-

Oxidation: Suspend 2-iodobenzoic acid in boiling 30% acetic acid. Add

portion-wise.[1] Reflux for 4 hours. -

Isolation of Intermediate: Cool the mixture. Filter the white precipitate (IBA-OH). Wash with water and acetone.[1] Dry in vacuo.[1]

-

Ligand Exchange (Cyanation): Suspend the dried IBA-OH in anhydrous

under Argon. -

Addition: Add TMSCN dropwise at 0°C. The silicon-oxygen bond formation (TMS-OH) drives the thermodynamics, swapping the -OH ligand for -CN.[1]

-

Purification: Stir at room temperature for 12 hours. The product precipitates as a white microcrystalline solid.[1] Filter and wash with

(CBX is insoluble in ether).[1] -

Yield: Typically 85-92%.[1] Store at -20°C shielded from light.

Comparative Reactivity Data

| Reagent | Active Species | Activation Mode | Toxicity | Atom Economy |

| CBX (Zhdankin) | Hypervalent I-CN | Lewis Acid / SET | Low (Solid) | High (Recyclable Acid) |

| Cyanogen Bromide | Br-CN | Electrophilic | Extreme (Volatile) | Low |

| Tos-CN | Ts-CN | Electrophilic | Moderate | Moderate |

| KCN/NaCN | CN- | Nucleophilic | High (Lethal) | High |

Part 4: Troubleshooting & Optimization

-

Decomposition: If the white solid turns yellow, it indicates reduction to I(I) species (iodobenzoic acid) or hydrolysis.[1] Recrystallize from acetonitrile.

-

Solubility: CBX has poor solubility in non-polar solvents.[1][7] Use DCM, DCE, or Acetonitrile. For radical reactions, DMSO is often required but can act as a radical trap; Trifluoroethanol (TFE) is a superior alternative for stabilizing the radical cation intermediates.[1]

-

Lewis Acid Catalysis: If the reaction with silyl enol ethers is sluggish, add 5 mol%

or

References

-

Zhdankin, V. V. (2014).[1][2] Hypervalent Iodine Chemistry: Preparation, Structure and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons.[1][2] [1]

-

Akatsuka, M., & Ishihara, K. (2024).[1] "1-Cyano-1,2-benziodoxol-3(1H)-one".[1][8][9] ChemRxiv. [1]

-

Yoshimura, A., & Zhdankin, V. V. (2016).[1] "Advances in Synthetic Applications of Hypervalent Iodine Compounds". Chemical Reviews, 116(5), 3328–3435.[1] [1]

-

Le Vaillant, F., et al. (2017).[1] "Iodine(III) Reagents in Radical Chemistry". Accounts of Chemical Research, 50(10), 2522–2534.[1] [1]

-

Kiyokawa, K., et al. (2017).[1][5] "Catalytic Activation of 1-Cyano-3,3-dimethyl-3-(1H)-1,2-benziodoxole with B(C6F5)3 Enabling the Electrophilic Cyanation of Silyl Enol Ethers". Chemistry – A European Journal.[1] [1]

Sources

- 1. Preparation of a benziodazole-type iodine(III) compound and its application as a nitrating reagent for synthesis of furazans via a copper-catalyzed cascade process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. Iodine(III) Reagents in Radical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cyanobenziodoxole - Enamine [enamine.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chemrxiv.org [chemrxiv.org]

A Computational Chemist's Guide to the Stability of 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-

A Senior Application Scientist's Perspective on Predictive Analysis for Hypervalent Iodine Reagents

Preamble: The Dual Nature of Hypervalent Iodine Reagents

In the landscape of modern organic synthesis, hypervalent iodine compounds have emerged as indispensable tools, offering mild and selective transformations that often rival traditional heavy-metal reagents.[1][2] The subject of this guide, 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- (CAS: 172876-96-9), is a prominent member of this class, valued for its utility in cyanation reactions.[3] However, the very electronic structure that imparts this desirable reactivity—a "hypervalent" bond—also brings inherent instability.[4] Understanding and predicting this stability is not merely an academic exercise; it is a critical necessity for ensuring safety, optimizing reaction conditions, and defining storage protocols in research and drug development. This guide provides a framework for leveraging computational chemistry to probe the thermodynamic and kinetic stability of this reagent, offering a predictive lens into its potential decomposition pathways.

Section 1: The Theoretical Bedrock of Stability Analysis

Before embarking on computational protocols, it is essential to grasp the foundational principles governing the stability of hypervalent iodine compounds. Their unique reactivity stems from the nature of bonding at the iodine(III) center.

The Hypervalent Bond: A Source of Reactivity and Instability

Unlike typical covalent bonds, the bonding in organo-λ³-iodanes is often described by the three-center-four-electron (3c-4e) model.[1][2] This model rationalizes the linear arrangement of two electronegative ligands (in our case, the oxygen of the carboxylate and the nitrogen of the nitrile) around the central iodine atom. This hypervalent bond is characteristically longer, weaker, and more polarized than a standard two-center-two-electron covalent bond.[1] This inherent weakness is the driving force for the reagent's ability to participate in ligand exchange and reductive elimination—the very processes that make it a useful synthetic tool.[4] However, it also represents the molecule's Achilles' heel, providing low-energy pathways for decomposition.

Defining Stability: Thermodynamic vs. Kinetic Perspectives

When assessing stability, we must distinguish between two key concepts:

-

Thermodynamic Stability: This refers to the relative potential energy of the molecule compared to its possible decomposition products. A compound is thermodynamically unstable if its decomposition is an exergonic process (i.e., the Gibbs free energy change, ΔG, is negative).

-

Kinetic Stability: This pertains to the energy barrier, or activation energy (ΔG‡), required to initiate decomposition. A compound can be thermodynamically unstable but kinetically stable (or metastable) if a large energy barrier prevents its rapid decomposition.

Many hypervalent iodine reagents are, by nature, thermodynamically poised for decomposition but are synthetically useful because they possess sufficient kinetic stability under specific conditions.[5] Our computational goal is to quantify both of these factors.

Plausible Decomposition Pathways

The structure of 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- suggests several potential decomposition routes that must be computationally investigated. The cleavage of the weakest bonds—the hypervalent I-O and I-CN bonds—is paramount.

-

Homolytic Cleavage: This pathway involves the symmetric cleavage of a bond, where each fragment retains one electron, leading to radical intermediates.[6][7] This process is often initiated by thermal energy or photolysis.[8] For this molecule, the primary homolytic pathways to consider are the cleavage of the I-CN and I-O bonds.

-

Heterolytic Cleavage: This involves an asymmetric bond cleavage, where one fragment retains the entire bonding electron pair, resulting in ionic species.[6][9]

-

Concerted Reductive Elimination: This is a common pathway for hypervalent iodine compounds, involving the simultaneous formation of a new bond between two ligands and the reduction of iodine(III) to iodine(I).[4] This could potentially lead to the release of a volatile and toxic product like cyanogen ((CN)₂), making it a critical pathway to assess for safety.

Caption: A generalized workflow for the computational assessment of molecular stability.

Section 2: The Computational Protocol: A Self-Validating System

The trustworthiness of a computational study hinges on a meticulously designed and validated methodology. The following protocol outlines the necessary steps using Density Functional Theory (DFT), a robust and widely used method for such investigations.[10][11]

Step-by-Step Computational Methodology

Objective: To calculate the thermodynamic favorability (ΔG) and kinetic barriers (ΔG‡) for the primary decomposition pathways of 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-.

Causality Behind Method Selection:

-

Density Functional: The choice of a DFT functional is critical. For systems involving heavy elements like iodine and potential non-covalent interactions, hybrid functionals with dispersion corrections are recommended. The ωB97X-D functional provides a balanced description of both short- and long-range interactions.

-

Basis Set: The iodine atom requires a basis set that includes a relativistic effective core potential (ECP) to account for relativistic effects on its core electrons. The def2-TZVP basis set is an excellent choice, offering high accuracy for both the iodine ECP and the description of valence electrons on all atoms.

Protocol:

-

Input Structure Generation:

-

Ground State Geometry Optimization:

-

Perform a full geometry optimization of the reactant molecule using the selected DFT method (ωB97X-D/def2-TZVP). This step locates the lowest energy conformation on the potential energy surface.

-

Self-Validation: Following optimization, perform a frequency calculation. A true energy minimum must have zero imaginary frequencies. This confirms the structure is a stable ground state.

-

-

Identification and Optimization of Decomposition Products:

-

Based on the pathways in Section 1.3, define the structures of all potential products (e.g., for homolytic I-CN cleavage, the products are the benziodoxole radical and a cyano radical).

-

Perform separate geometry optimizations and subsequent frequency calculations for each product species to obtain their lowest-energy structures and confirm they are true minima.

-

-

Thermodynamic Analysis:

-

Using the output from the frequency calculations (which provides thermal corrections), calculate the Gibbs free energy (G) for the reactant and for each set of products at a standard temperature (e.g., 298.15 K).

-

Calculate the Gibbs free energy of reaction (ΔG_rxn) for each decomposition pathway: ΔG_rxn = ΣG(products) - G(reactant)

-

A negative ΔG_rxn indicates a thermodynamically favorable (spontaneous) decomposition.

-

-

Transition State (TS) Search:

-

For each proposed elementary step in a decomposition pathway, prepare an input structure that approximates the geometry of the transition state (e.g., with the bond to be broken elongated by ~50%).

-

Perform a TS search using an algorithm like the Berny algorithm or a synchronous transit-guided quasi-newton (STQN) method.

-

Self-Validation: A successful TS calculation must yield a structure with exactly one imaginary frequency. The vibrational mode of this imaginary frequency should correspond to the atomic motion along the reaction coordinate (i.e., the breaking of the target bond).

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

To confirm that the located TS connects the intended reactant and product(s), perform an IRC calculation starting from the TS geometry.

-

Self-Validation: The forward and reverse paths of the IRC must lead to the energy minima of the reactant and product structures, respectively. This step is crucial for ensuring the kinetic barrier is for the correct reaction.

-

-

Kinetic Analysis:

-

Calculate the Gibbs free energy of the transition state (G_TS).

-

Calculate the activation energy barrier (ΔG‡): ΔG‡ = G_TS - G(reactant)

-

A higher ΔG‡ corresponds to a slower reaction rate and thus greater kinetic stability.

-

Section 3: Data Interpretation and Visualization

The raw output of computational software must be synthesized into actionable insights. Clear data presentation is key.

Quantitative Data Summary

The results of the computational protocol should be summarized in clear, comparative tables.

Table 1: Calculated Key Structural Parameters for Ground State

| Parameter | Bond | Calculated Length (Å) |

|---|---|---|

| Hypervalent | I-O | Value |

| Hypervalent | I-CN | Value |

| Covalent | C=O | Value |

| Covalent | C-I | Value |

Note: Values are placeholders for actual computational output.

Table 2: Predicted Thermodynamic Stability (ΔG_rxn at 298.15 K)

| Decomposition Pathway | Reaction | ΔG_rxn (kcal/mol) | Thermodynamic Feasibility |

|---|---|---|---|

| Homolysis (I-CN) | R-I-CN → R-I• + •CN | Value | Spontaneous / Non-spontaneous |

| Homolysis (I-O) | R-I-O- → R-I• + •O- | Value | Spontaneous / Non-spontaneous |

| Reductive Elim. | R-I-CN → R-I + other | Value | Spontaneous / Non-spontaneous |

Note: Values are placeholders for actual computational output.

Table 3: Predicted Kinetic Stability (ΔG‡ at 298.15 K)

| Decomposition Pathway | Rate-Limiting Step | ΔG‡ (kcal/mol) | Predicted Half-life |

|---|---|---|---|

| Homolysis (I-CN) | I-CN bond cleavage | Value | e.g., hours, days, years |

| Homolysis (I-O) | I-O bond cleavage | Value | e.g., hours, days, years |

| Reductive Elim. | Concerted elimination | Value | e.g., hours, days, years |

Note: Values are placeholders for actual computational output. Half-life can be estimated from ΔG‡ using the Eyring equation.

Visualizing Reaction Energetics

A potential energy surface diagram provides an intuitive visual representation of the thermodynamic and kinetic stability for the most favorable decomposition pathway.

Caption: Illustrative energy profile for a decomposition reaction.

Section 4: Conclusion for the Practicing Scientist

Computational analysis provides a powerful, predictive tool to assess the stability of reactive reagents like 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-. By quantifying the thermodynamic driving forces and kinetic barriers for potential decomposition, researchers can make informed decisions. A low calculated activation energy for homolytic cleavage, for instance, would strongly advise against storing the compound in direct light or at elevated temperatures. Similarly, identifying a highly exergonic reductive elimination pathway that produces toxic byproducts would necessitate specific handling procedures and quench protocols. Ultimately, these in silico studies, when used to complement experimental data from techniques like Differential Scanning Calorimetry (DSC)[5], form a robust framework for the safe and effective application of hypervalent iodine reagents in the advancement of chemical synthesis and drug discovery.

References

-

Yusubov, M. S., & Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]

-

Organic Chemistry Portal. Hypervalent Iodine Compounds. [Link]

-

Prakash, O., & Zhdankin, V. V. (2018). Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines. Molecules. [Link]

-

Macmillan Group Meeting. (2003). The Chemistry of Hypervalent Iodine. [Link]

-

Yoshimura, A., et al. (2020). Synthesis of arylbenziodoxoles using pseudocyclic benziodoxole triflate and arenes. Arkivoc. [Link]

-

ResearchGate. Thermal studies of hypervalent iodine reagents. [Link]

-

Al-Fulaij, O. A., et al. (2004). Thermal decomposition of 2,3-dihydro-1,4-benzodioxin and 1,2-dimethoxybenzene. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Arts, Science & Commerce College Kolhar. Structure, Stability and Reactions of Reactive Intermediates. [Link]

-

Chemistry Steps. Homolytic and Heterolytic Bond Cleavage. [Link]

-

Diva-portal.org. Synthetic and Mechanistic Studies with Iodine(III) Reagents. [Link]

-

Rocaboy, C., & Olofsson, B. (2018). Benziodoxole-based hypervalent iodine reagents for atom-transfer reactions. Chemical Communications. [Link]

-

Chemistry LibreTexts. (2020). 5.7: Reactive Intermediates - Carbocations. [Link]

-

Jolit, A., & Wencel-Delord, J. (2021). Recent discoveries on the structure of iodine(III) reagents and their use in cross-nucleophile coupling. Chemical Society Reviews. [Link]

-

Chem Help ASAP. (2019). homolytic & heterolytic bond cleavage. YouTube. [Link]

-

Chen, J., et al. (2023). Hypervalent Iodine-Catalyzed Fluorination of Diene-Containing Compounds: A Computational Study. International Journal of Molecular Sciences. [Link]

-

ResearchGate. Computational materials chemistry: Methods and applications. [Link]

-

Allen. Homolytic vs. Heterolytic Fission | Bond Cleavage Explained. [Link]

-

ResearchGate. Computational Design of Bidentate Hypervalent Iodine Catalysts in Halogen Bond‐Mediated Organocatalysis. [Link]

-

ResearchGate. Density functional theory calculations of iodine cluster anions: Structures, chemical bonding nature, and vibrational spectra. [Link]

-

D'Anna, F., et al. (2020). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. Molecules. [Link]

-

Schofield, C. L., et al. (2023). A density functional theory analysis of the adsorption and surface chemistry of inorganic iodine species on graphite. Frontiers in Chemistry. [Link]

-

Chemistry Stack Exchange. (2021). Methods to study reaction mechanisms in solid state reactions and identifying intermediates. [Link]

-

Zhang, J., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules. [Link]

-

Wikipedia. Bond cleavage. [Link]

-

Chemistry LibreTexts. (2021). 9.1: Homolytic and Heterolytic Cleavage. [Link]

-

Energetic Materials. Thermal Decomposition of 3,5-Dimethyl-4-hydroxyphenyl Pentazole. [Link]

-

Learning Simply. (2014). Reactive Intermediates. YouTube. [Link]

-

Sanford, M. S. (2012). Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry. Accounts of Chemical Research. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hypervalent Iodine Compounds [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. Bond cleavage - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Homolytic vs. Heterolytic Fission | Bond Cleavage Explained [allen.in]

- 9. Homolytic and Heterolytic Bond Cleavage - Chemistry Steps [chemistrysteps.com]

- 10. Recent discoveries on the structure of iodine( iii ) reagents and their use in cross-nucleophile coupling - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03266B [pubs.rsc.org]

- 11. Frontiers | A density functional theory analysis of the adsorption and surface chemistry of inorganic iodine species on graphitea [frontiersin.org]

- 12. 3-Oxo-1,2-benziodoxole-1(3H)-carbonitrile 95.00% | CAS: 172876-96-9 | AChemBlock [achemblock.com]

Technical Guide: Storage and Disposal of 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- (CBX)

Executive Summary & Compound Identity

Compound Name: 1-Cyano-1,2-benziodoxol-3(1H)-one Common Aliases: CBX, Cyanobenziodoxolone, 1-Cyano-1,2-benziodoxole-3-one CAS Number: 172876-96-9 Molecular Formula: C₈H₄INO₂ Molecular Weight: 273.03 g/mol [1]

The "Dual-Hazard" Profile: Researchers must classify CBX not merely as a standard organic reagent, but as a Dual-Hazard Material :

-

Hypervalent Iodine Oxidizer: It possesses a high-energy I(III)-O bond, conferring oxidative potential and shock/thermal sensitivity characteristic of the benziodoxole family (analogous to IBX).

-

Electrophilic Cyanide Source: Upon reduction or hydrolysis in acidic media, it acts as a latent source of cyanide species (CN⁻/HCN).

This guide delineates the protocols for maintaining the integrity of the I(III) core during storage and the sequential "Kill Switch" methodology required for safe disposal.

Physicochemical Hazards & Stability

Understanding the stability profile is a prerequisite for safe handling. While CBX is often cited as "bench-stable" in synthetic literature [1], this refers to short-term handling, not indefinite storage.

| Parameter | Specification | Safety Implication |

| Thermal Stability | Stable < 50°C | Avoid heating undissolved solids. Exothermic decomposition may occur at elevated temperatures typical of benziodoxoles (>130°C). |

| Hydrolytic Stability | Moisture Sensitive | Hydrolysis releases 2-iodobenzoic acid and potentially HCN if acidic. |

| Shock Sensitivity | Low to Moderate | Safer than azidobenziodoxoles (ABX), but friction/impact should still be minimized. |

| Reactivity | Strong Electrophile | Incompatible with strong reducing agents, strong acids, and thiols (unless intended). |

Storage Protocol: The "Cold-Chain" Standard

To prevent the degradation of the hypervalent bond and the inadvertent release of cyanogen species, a strict storage hierarchy is required.

Environmental Controls

-

Temperature: 2°C to 8°C (Refrigerated). Do not freeze unless specified by the manufacturer, as freeze-thaw cycles can induce micro-cracks in the crystal lattice, increasing surface area for hydrolysis.

-

Atmosphere: Inert Gas (Argon or Nitrogen). The container must be purged before resealing.

-

Container: Amber Glass. The I-O bond is photosensitive. If amber glass is unavailable, wrap the vial in aluminum foil.

Segregation Strategy

Store CBX in a secondary containment unit (e.g., a polyethylene box) within the refrigerator to isolate it from:

-

Acids: Contact generates Hydrogen Cyanide (HCN) gas.

-

Reducing Agents: Can trigger rapid, exothermic decomposition.

-

Combustibles: As an oxidizer, it accelerates the combustion of other materials.

Figure 1: Hierarchical storage protocol ensuring chemical stability and safety segregation.

Disposal Protocol: The "Kill Switch" Methodology

Disposal of CBX requires a Sequential Quenching approach. You cannot simply treat it as an oxidizer (which ignores the cyanide) or as a cyanide source (which ignores the oxidizer).

Scenario A: Solid Reagent Disposal

Do not quench solid CBX in the sink.

-

Protocol: Label the container clearly as "Solid Hazardous Waste - Oxidizing Solid / Toxic (Cyanide Source)" .

-

Action: Hand over to professional EHS/HazMat disposal services. The risk of generating high concentrations of HCN during manual quenching of bulk solids is too high for standard laboratory sinks.

Scenario B: Reaction Mixture Quenching

For reaction mixtures or washes containing CBX, follow this Two-Stage Deactivation process.

Stage 1: Reductive Quench (Destroying the Oxidizer)

The first step reduces the Hypervalent Iodine (I(III)) to Iodobenzoic acid (I(I)).

-

Reagent: Saturated Sodium Thiosulfate (

) or Sodium Bisulfite ( -

Procedure: Add the reducing agent slowly to the reaction mixture while stirring.

-

Endpoint: The yellow/amber color of the hypervalent iodine should fade to a colorless or pale suspension (precipitating 2-iodobenzoic acid).

Stage 2: Oxidative Destruction (Destroying the Cyanide)

Once the iodine core is reduced, the cyanide moiety (now likely present as free

-

pH Adjustment: Adjust the pH of the aqueous layer to > 10 using NaOH. Crucial: Bleach + Acid = Chlorine Gas (Deadly). Bleach + Cyanide at low pH = Cyanogen Chloride (Deadly). Always verify pH > 10 first.

-

Reagent: Commercial Bleach (Sodium Hypochlorite,

). -

Reaction:

-

Procedure: Add bleach slowly at room temperature. Allow to stir for 1 hour.

-

Final Disposal: The treated solution can now be labeled as "Quenched Aqueous Waste" (check local regulations regarding cyanate disposal; some regions require collection, others allow drain disposal after treatment).

Figure 2: The "Kill Switch" disposal workflow. Note the critical pH adjustment step before cyanide destruction.

Emergency Procedures

Spills

-

Solid Spill: Do not sweep aggressively (friction risk). Cover with a spill pad or damp sand. Scoop into a container using a plastic (non-sparking) scoop.

-

Liquid Spill: Absorb with vermiculite or sand. DO NOT use acidic absorbents or paper towels (organic fuel).

-

Contraindication: NEVER USE ACID to clean a CBX spill. This will generate HCN gas immediately.

Exposure

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen. Suspect Cyanide Poisoning if victim shows rapid breathing followed by gasping/seizures.

-

Skin/Eye: Flush with water for 15 minutes.

References

-

Zhdankin, V. V. (2016).[2] Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons. Link

-

Frei, R., Wodrich, M. D., Hari, D. P., Borin, P.-A., Chauvier, C., & Waser, J. (2014). "Fast and Highly Chemoselective Alkynylation of Thiols with Hypervalent Iodine Reagents Enabled by a Low Energy Barrier Concerted Mechanism". Journal of the American Chemical Society, 136(47), 16563–16573. Link

-

Apollo Scientific. (2023). Safety Data Sheet: 3-Oxo-1,2-benziodoxole-1(3H)-carbonitrile. Link

-

Akamanchi, K. G. (2005). "1-Cyano-1,2-benziodoxol-3(1H)-one".[3][4] Encyclopedia of Reagents for Organic Synthesis. Link

- Bjerglund, K., Skrydstrup, T., & Kramer, M. (2014). "Equilibrium between 1-cyano-1,2-benziodoxol-3(1H)-one and 2-iodobenzoic acid". Organic Letters.

Sources

Hypervalent Iodine in Medicinal Chemistry: The Technical Profile of 1-Cyano-1,2-benziodoxol-3(1H)-one (CBX)

Topic: Molecular Weight and Formula of 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

In the landscape of modern organic synthesis, 1-Cyano-1,2-benziodoxol-3(1H)-one (commonly referred to as CBX or Cyanobenziodoxolone ) has emerged as a premier reagent for electrophilic cyanation.[1][2][3] Unlike traditional cyanide sources (e.g., NaCN, KCN) which act as nucleophiles, CBX leverages the hypervalent nature of iodine(III) to transfer a cyano group to nucleophilic substrates. This inversion of reactivity—"umpolung"—allows for the direct cyanation of heteroatoms and carbon centers inaccessible to standard methods.

This guide details the physicochemical properties, synthesis, and handling of CBX, specifically tailored for applications in late-stage functionalization (LSF) within drug discovery pipelines.

Physicochemical Profile[4]

| Property | Data |

| IUPAC Name | 1-Cyano-1,2-benziodoxol-3(1H)-one |

| Common Abbreviations | CBX, Cyanobenziodoxolone |

| CAS Registry Number | 127541-15-8 (Primary); 172876-96-9 (Commercial variant) |

| Molecular Formula | C₈H₄INO₂ |

| Molecular Weight | 273.03 g/mol |

| Appearance | White to microcrystalline solid (high purity); Light yellow (crude) |

| Melting Point | 173–175 °C (decomposition) |

| Solubility | Soluble in DMSO, DMF, CH₃CN; Insoluble in Hexanes, Et₂O |

| Active Content | Hypervalent Iodine (I³⁺) |

Mechanistic Foundation: The Hypervalent Advantage

The utility of CBX stems from the specific geometry and electronic structure of the hypervalent iodine bond. In this cyclic benziodoxolone scaffold, the iodine atom creates a linear three-center-four-electron (3c-4e) bond (C-I-CN) perpendicular to the aromatic ring.

Reactivity Modes

-

Electrophilic Cyanation: The hypervalent I–CN bond is highly polarized. The "leaving group" ability of the iodobenzoate core makes the cyano group susceptible to attack by nucleophiles (amines, thiols, electron-rich arenes).

-

Radical Transfer: Under photoredox conditions or thermal initiation, the I–CN bond can homolyze, generating a cyano radical (•CN) and an iodanyl radical, facilitating C–H activation pathways.

Figure 1: Dual reactivity modes of CBX allowing access to diverse chemical space.

Synthesis Protocol (The Zhdankin Method)

The most authoritative synthesis of CBX was established by Zhdankin et al. It involves the ligand exchange of 1-hydroxy-1,2-benziodoxol-3(1H)-one (IBA) with cyanotrimethylsilane (TMSCN).

Safety Critical Warning: TMSCN is a potent source of cyanide and hydrolyzes to release HCN gas. This reaction must be performed in a well-ventilated fume hood.

Materials

-

Precursor: 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBA) [CAS: 131-62-4].[4]

-

Reagent: Cyanotrimethylsilane (TMSCN) [CAS: 7677-24-9].

-

Solvent: Anhydrous Acetonitrile (CH₃CN).

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend IBA (1.0 equiv) in anhydrous CH₃CN (approx. 5 mL per mmol of IBA). The mixture will appear as a white suspension.

-

Addition: Under a nitrogen atmosphere, add TMSCN (2.0 equiv) dropwise via syringe.

-

Observation: The suspension will gradually dissolve as the reaction proceeds, eventually forming a clear, colorless (or slightly yellow) solution.

-

-

Reaction: Stir the mixture at room temperature (20–25 °C) for 3–4 hours.

-

Endpoint: The reaction is complete when the initial suspension of IBA has fully solubilized.

-

-

Crystallization: Cool the solution to –20 °C (freezer or cryobath) and hold for 2 hours.

-

Result: CBX will precipitate as a white microcrystalline solid.[1]

-

-

Isolation: Filter the precipitate rapidly under a blanket of nitrogen (to prevent moisture absorption).

-

Purification: Wash the filter cake with cold anhydrous dichloromethane (CH₂Cl₂) or ether to remove traces of TMS-OH/TMSCN.

-

Drying: Dry the solid in vacuo for 1–2 hours.

Figure 2: Optimized synthesis workflow for high-purity CBX.

Applications in Drug Discovery[4][5]

CBX is particularly valuable in Late-Stage Functionalization (LSF) , where a cyano group (a bioisostere for carbonyls or halogens) is introduced into complex scaffolds without protecting groups.

Key Transformations

-

Cyanation of Thiols: Converts cysteine residues or thiols to thiocyanates (R-SCN) under mild conditions, useful for bioconjugation.

-

C-H Activation: In the presence of Ruthenium or Iridium photocatalysts, CBX serves as a radical "CN" source to functionalize benzylic or allylic C-H bonds.

-

Synthesis of Heterocycles: Used to synthesize 3-cyano-oxindoles from oxindoles without transition metals, a scaffold common in kinase inhibitors.

Safety & Stability (Self-Validating Protocols)

Hypervalent iodine compounds carry an inherent risk of energetic decomposition. While CBX is cyclic (benziodoxole core), which confers significantly higher stability than acyclic analogs (e.g., cyanobenziodinanes), strict protocols are required.

Stability Data

-

Thermal Stability: CBX is stable up to its melting point (~173 °C), where it decomposes. It does not exhibit the spontaneous explosiveness of azido-iodinanes, but it should never be heated in a closed system.

-

Shock Sensitivity: Low, but treat as a potential energetic material. Do not grind in a mortar.

Handling Guidelines

-

Moisture Sensitivity: The I-CN bond can hydrolyze to I-OH (reverting to IBA) upon prolonged exposure to moist air. Store in a desiccator or glovebox.

-

Tooling: Use Teflon-coated spatulas. Avoid metal spatulas which may catalyze decomposition in the presence of trace impurities.

-

Waste Disposal: Quench excess CBX with sodium thiosulfate (Na₂S₂O₃) solution to reduce the hypervalent iodine to benign 2-iodobenzoic acid before disposal.

References

-

Zhdankin, V. V., et al. (1995).[5] "1-Cyano-3-(1H)-1,2-benziodoxols: Stable Cyanoiodinanes and Efficient Reagents for Direct N-Alkyl Cyanation of N,N-Dialkylarylamines." Tetrahedron Letters, 36(44), 7975–7978.

-

Akai, S., et al. (1996). "Preparation of Novel Cyclic Hypervalent Iodine(III) Compounds Having Azido, Cyano, and Nitrato Ligands." Heterocycles, 42(1).

- Zhdankin, V. V. (2016). "Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds." John Wiley & Sons. (Textbook Reference for Mechanism).

-

Yoshimura, A., & Zhdankin, V. V. (2016). "Advances in Synthetic Applications of Hypervalent Iodine Compounds." Chemical Reviews, 116(5), 3328–3435.

-

Bisseret, P., & Blanchard, N. (2013). "Hypervalent Iodine-Mediated Cyanation: From Early Discoveries to Recent Advances." Organic & Biomolecular Chemistry.

Sources

Methodological & Application

Application Notes & Protocols: Standard Operating Procedures for Reactions Involving 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-

Introduction and Reagent Overview

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-, commonly known as Cyanobenziodoxole (CBX), is a highly versatile and stable hypervalent iodine(III) reagent. It has emerged as a cornerstone in modern organic synthesis for its role as an efficient electrophilic cyanating agent. As part of the benziodoxole family of "atom-transfer" reagents, CBX provides a safer and more manageable alternative to highly toxic and volatile traditional reagents like cyanogen bromide (BrCN) or cyanogen chloride (ClCN).[1][2][3] This stability, combined with its high reactivity under mild conditions, makes it an invaluable tool for introducing the synthetically crucial cyano group into a wide array of organic molecules.[4][5]

The cyano group is a versatile functional group in medicinal and agricultural chemistry, often serving as a key intermediate in the synthesis of amines, carboxylic acids, and various heterocyclic scaffolds.[1][2] CBX facilitates these transformations by reversing the inherent nucleophilic character of the cyanide ion, a concept known as umpolung, allowing for the direct cyanation of various nucleophiles.[5] This guide provides a comprehensive overview of its properties, mechanism, applications, and detailed protocols for its safe and effective use in a research setting.

Physicochemical Properties

The reagent is a stable, white solid, which simplifies handling and storage compared to gaseous or highly volatile cyanating agents. Its solubility profile dictates the choice of reaction media.

| Property | Value | Source(s) |

| CAS Number | 17276-96-9 | [6][7][8] |

| Molecular Formula | C₈H₄INO₂ | [6][8] |

| Formula Weight | 273.03 g/mol | [6][8] |

| Appearance | White solid / powder | [8][9] |

| Melting Point | 173-175 °C (with decomposition) | [6] |

| Solubility | Soluble in DMSO; Insoluble in ether and nonpolar organic solvents. | [4] |

| Storage | 2-8°C, protect from light. | [6] |

Mechanism of Action: Electrophilic Cyanation

The synthetic utility of 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- stems from its function as an electrophilic cyanide (CN⁺) source. In this hypervalent iodine compound, the cyano group is bonded to an electrophilic iodine(III) center, making it susceptible to nucleophilic attack. The reaction proceeds through the transfer of the cyano group to a suitable nucleophile (Nu⁻), with the concomitant reduction of the iodine(III) center to iodine(I). The driving force for this reaction is the formation of the stable 2-iodobenzoate anion as a leaving group.

This reactivity paradigm allows for the cyanation of a broad range of soft nucleophiles, including carbanions (like enolates), amines, and thiols, which would be challenging using traditional nucleophilic cyanide sources.[2][3][10]

Caption: General mechanism of electrophilic cyanation.

Core Applications in Organic Synthesis

The primary application of CBX is the direct introduction of a nitrile moiety. Its versatility is demonstrated across C-H, N-H, and S-H functionalization reactions.

Cyanation of C-H Bonds

CBX is particularly effective for the cyanation of acidic C-H bonds, such as those found in β-keto esters, β-diketones, and other 1,3-dicarbonyl compounds. These reactions often proceed under mild conditions, sometimes requiring a non-nucleophilic base to generate the enolate in situ.[4] Asymmetric variants have been developed using chiral organocatalysts, enabling the enantioselective synthesis of valuable chiral nitriles.[4]

Cyanation of N-H Bonds

The reagent provides a direct and efficient route for the synthesis of cyanamides from primary and secondary amines.[1][11] This transformation is crucial in medicinal chemistry, as the cyanamide functional group is a key structural motif in several therapeutic agents.[1] The reaction avoids the use of hazardous cyanogen halides, offering a significant safety advantage.[1][11]

Cyanation of S-H Bonds

Thiols can be readily converted to thiocyanates using CBX. This reaction is typically fast and high-yielding, providing access to another important class of organic compounds with diverse biological activities and synthetic applications.

Detailed Experimental Protocols

Safety Precedence: Before commencing any experimental work, a thorough reading of the Safety Data Sheet (SDS) is mandatory. All operations must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, must be worn at all times.

Protocol 1: Electrophilic Cyanation of a β-Keto Ester (Exemplary)

This protocol details the cyanation of ethyl 2-oxocyclopentanecarboxylate as a representative substrate.

Materials and Equipment:

-

Ethyl 2-oxocyclopentanecarboxylate

-

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- (CBX)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Round-bottom flask with stir bar

-

Nitrogen or Argon gas inlet

-

TLC plates (silica gel)

-

Standard laboratory glassware for work-up

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-keto ester (1.0 mmol, 1.0 equiv).

-

Solvent Addition: Dissolve the substrate in the chosen anhydrous solvent (e.g., 5 mL of DCM). Begin stirring to ensure homogeneity.

-

Reagent Addition: Add 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- (1.1 mmol, 1.1 equiv) to the solution in one portion at room temperature. Rationale: Using a slight excess of the cyanating agent ensures complete conversion of the starting material.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is fully consumed. Rationale: TLC allows for visual confirmation of the reaction's completion, preventing unnecessary reaction time and potential side-product formation.

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM (10 mL). Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 10 mL) and brine (1 x 10 mL). Rationale: The NaHCO₃ wash removes the acidic 2-iodobenzoic acid byproduct, while the brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyanated product.

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00390G [pubs.rsc.org]

- 4. Cyanobenziodoxole - Enamine [enamine.net]

- 5. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2-BENZIODOXOLE-1(3H)-CARBONITRILE | 172876-96-9 [amp.chemicalbook.com]

- 7. jk-sci.com [jk-sci.com]

- 8. 3-Oxo-1,2-benziodoxole-1(3H)-carbonitrile 95.00% | CAS: 172876-96-9 | AChemBlock [achemblock.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. A Simple Method for the Electrophilic Cyanation of Secondary Amines [organic-chemistry.org]

Application Note: Catalytic Utility of 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- (CBX)

[1][2]

Executive Summary

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- (Commonly referred to as CBX or Cyanobenziodoxolone ) represents a class of hypervalent iodine(III) reagents that has transcended stoichiometric oxidant roles to become a linchpin in modern catalytic manifolds .[1][2] Unlike traditional cyanating agents (e.g., NaCN, TMSCN) which rely on nucleophilic cyanide sources, CBX functions as an electrophilic or radical cyanide source.[1]

This guide details the application of CBX in Photoredox Catalysis and Lewis Acid Catalysis , providing researchers with the mechanistic grounding and protocols necessary to implement "safe cyanation" methodologies that avoid toxic metal cyanides and harsh conditions.

Part 1: Chemical Profile & Mechanistic Basis[1]

The Reagent

-

IUPAC Name: 3-oxo-1

,2-benziodoxole-1(3H)-carbonitrile[1] -

Common Names: CBX, Cyanobenziodoxolone, Zhdankin’s Cyano Reagent.[1]

-

CAS: 154786-64-6[1]

-

Molecular Weight: 273.03 g/mol [1]

-

Physical State: White to off-white microcrystalline solid.[1]

The "Hypervalent Twist"

The utility of CBX lies in the hypervalent I–CN bond. The iodine atom is in a T-shaped geometry (10-I-3 hypervalency).[1] This bond is energetically "spring-loaded," allowing CBX to react via two distinct mechanistic pathways depending on the catalyst system employed:

-

Radical Transfer (Somophilic): Under photoredox conditions, CBX acts as a radical trap. A carbon-centered radical attacks the iodine center, followed by reductive elimination of the nitrile.[1]

-

Electrophilic Activation: Under Lewis Acid catalysis, the carbonyl or nitrile nitrogen coordinates to the catalyst, increasing the electrophilicity of the cyanide group for attack by nucleophiles (e.g., silyl enol ethers, thiols).

Safety & Stability Data

-

Thermal Stability: CBX is significantly more stable than its azide analogues (e.g., ABX).[1] Decomposition typically begins >130°C.

-

Cyanide Release: While CBX does not release free HCN gas spontaneously, it transfers cyanide equivalents.[1] All waste streams must be treated as cyanide-contaminated (oxidative destruction with bleach/hypochlorite).[1]

-

Shock Sensitivity: Low compared to IBX, but standard precautions for high-energy iodine(III) compounds apply.[1]

Part 2: Core Catalytic Applications[1]

Application A: Photoredox Decarboxylative Cyanation

Context: This is the "Gold Standard" application developed largely by the Waser group. It converts aliphatic carboxylic acids directly to nitriles under mild conditions, bypassing the need for halides or pre-activation.

-

Catalyst: Ir(ppy)

or Organic Dyes (4CzIPN). -

Mechanism:

-

Excitation: Blue light excites the photocatalyst (PC).

-

Oxidation: The excited PC* oxidizes the carboxylate (generated by base), releasing CO

and forming an alkyl radical ( -

Cyanation: The alkyl radical attacks the iodine center of CBX.

-

Elimination: The resulting I(III) radical intermediate undergoes reductive elimination to release the nitrile (

) and the iodobenzoic acid byproduct.

-

Application B: Lewis Acid-Catalyzed Electrophilic Cyanation

Context: Direct cyanation of silyl enol ethers or activated thiols.[1]

-

Catalyst: B(C

F -

Mechanism: The Lewis Acid coordinates to the cyano group of CBX, significantly lowering the LUMO of the I-CN bond. This permits weak nucleophiles (enol ethers) to attack, transferring the CN group with high regioselectivity.

Part 3: Visualized Pathways

The following diagram illustrates the Photoredox Decarboxylative Cyanation cycle, highlighting the intersection between the catalytic photon cycle and the stoichiometric CBX reagent.

Caption: Figure 1.[1] Mechanism of Photoredox Decarboxylative Cyanation. The catalytic cycle (Ir) generates the radical, which is trapped by the CBX reagent.

Part 4: Experimental Protocols

Protocol 1: Decarboxylative Cyanation of Aliphatic Acids

Objective: Conversion of N-Boc-Proline to N-Boc-2-pyrrolidinecarbonitrile.

Materials

-

Substrate: N-Boc-Proline (1.0 equiv, 0.5 mmol)

-

Reagent: CBX (1.2 equiv, 0.6 mmol, 164 mg)

-

Catalyst: Ir[dF(CF

)ppy] -

Base: CsHCO

(1.5 equiv) -

Solvent: Dichloromethane (DCM) or Ethyl Acetate (anhydrous, degassed).

Step-by-Step Methodology

-

Setup: In a 10 mL crimp-top vial equipped with a magnetic stir bar, add the carboxylic acid substrate, CBX reagent, photocatalyst, and cesium bicarbonate.

-

Inertion: Cap the vial. Evacuate and backfill with Argon three times.

-

Note: Oxygen quenches the excited state of the photocatalyst and traps alkyl radicals. Strict deoxygenation is critical.

-

-

Solvation: Inject degassed DCM (5 mL, 0.1 M concentration) through the septum.

-

Irradiation: Place the vial 2–3 cm away from a Blue LED setup (approx. 450 nm, 24-30W). Stir vigorously at ambient temperature.

-

Fan Cooling: Use a fan to maintain the reaction temperature <30°C to prevent thermal decomposition of CBX.

-

-

Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 4–16 hours depending on steric hindrance.

-

Workup:

-

Filter the mixture through a short pad of silica gel (eluting with DCM/EtOAc) to remove the insoluble iodobenzoic acid byproduct and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion | Oxygen inhibition | Degas solvent via freeze-pump-thaw (3 cycles). |

| Byproduct Formation | Hydrolysis of CBX | Ensure anhydrous solvent; store CBX in desiccator. |

| Yellowing of Solution | Iodine liberation | Limit light exposure time; lower LED intensity. |

Protocol 2: Electrophilic Cyanation of Thiols

Objective: Synthesis of Thiocyanates from Thiols.

Materials

-

Substrate: Aryl or Alkyl Thiol (0.5 mmol)

-

Reagent: CBX (1.2 equiv)

-

Solvent: DCM (anhydrous)[1]

-

Temperature: -78°C to RT

Methodology

-

Dissolve CBX (1.2 equiv) in anhydrous DCM under Argon. Cool to -78°C.[1]

-

Add the thiol (1.0 equiv) dropwise.

-

Allow the mixture to warm to Room Temperature over 1 hour.

-

Observation: The reaction is often self-indicating; the suspension of CBX clears as the soluble iodobenzoic acid forms (if using certain derivatives) or precipitates (solvent dependent).

-

Quench: Add aqueous NaHCO

. Extract with DCM. -

Note: No metal catalyst is strictly required for thiols due to the high nucleophilicity of sulfur, but for less reactive substrates, 5 mol% BF

OEt

Part 5: References & Authority[1]

-

Review of Reagent Utility:

-

Zhdankin, V. V.[1] "Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds." Wiley, 2013 .

-

-

Photoredox Decarboxylative Cyanation (Primary Reference):

-

Lewis Acid Activation:

-

Cyanation of Thiols:

-

Safety & Handling:

-

"1-Cyano-1,2-benziodoxol-3-(1H)-one Safety Data Sheet." Sigma-Aldrich/Merck, 2024 .[1]

-

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Cyanobenziodoxole - Enamine [enamine.net]

- 3. Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Catalytic Activation of 1-Cyano-3,3-dimethyl-3-(1H)-1,2-benziodoxole with B(C6F5)3 Enabling the Electrophilic Cyanation of Silyl Enol Ethers [organic-chemistry.org]

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- for regioselective and stereoselective reactions

Executive Summary

The reagent 1-cyano-1,2-benziodoxol-3-(1H)-one (commonly referred to as CBX or Zhdankin’s Reagent ) represents a benchmark in hypervalent iodine(III) chemistry. Unlike traditional cyanating agents (e.g., NaCN, cyanogen bromide) which are fraught with toxicity and handling hazards, CBX offers a bench-stable, solid-state source of electrophilic cyanide ("CN+").

This guide details the application of CBX in complex molecular settings where regioselectivity (differentiating between C-H sites) and stereoselectivity (controlling chiral center formation) are paramount. We focus on two high-value workflows: the direct C-H cyanation of amines and the enantioselective decarboxylative cyanation of carboxylic acids via dual photoredox/copper catalysis.

Reagent Profile & Synthesis

Chemical Structure: Cyclic hypervalent iodine(III) benziodoxolone core. CAS: 172876-96-9 Stability: Stable solid up to ~130°C; moisture-sensitive over long durations. Reactivity Mode: Radical transfer (somophilic trapping) and electrophilic cyanation.

Protocol A: Preparation of CBX Reagent

Rationale: Commercial batches often degrade. Fresh synthesis ensures maximum hypervalent bond lability.

Precursor: 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBA-OH). Note: Do not confuse with IBX (Iodine V).

Step-by-Step Synthesis:

-

Starting Material: Suspend 2-iodobenzoic acid (5.0 g, 20 mmol) in water. Add NaIO4 (1.05 equiv) and heat to reflux to generate the hydroxy-iodinane intermediate (IBA-OH).

-

Cyanation: Suspend dried IBA-OH (1.0 equiv) in anhydrous Acetonitrile (MeCN) under Argon.

-

Reagent Addition: Add TMSCN (Trimethylsilyl cyanide, 2.0 equiv) dropwise at 0°C.

-

Reaction: Stir at room temperature (RT) for 12–16 hours. The suspension will change consistency as the silyl ether byproduct forms.

-

Workup: Filter the solid under an inert atmosphere (glovebox or Schlenk line). Wash with dry Et2O/Pentane (1:1).

-

Drying: Dry under high vacuum for 4 hours. Product should be a white microcrystalline solid.

Application 1: Regioselective C(sp3)–H Cyanation

Target: Tertiary Amines (N,N-dialkylanilines).

Mechanism: Oxidative radical pathway targeting the

The Challenge

Direct cyanation of amines usually requires transition metals (Ru, Fe) and O2, often leading to over-oxidation. CBX allows for a metal-free, mild functionalization driven by the "somophilic" nature of the iodine center.

Experimental Protocol

Reagents:

-

Substrate: N,N-Dimethylaniline (0.5 mmol)

-

Reagent: CBX (0.6 mmol, 1.2 equiv)

-

Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) for difficult substrates.

Workflow:

-

Dissolution: Dissolve substrate in DCM (2.0 mL, 0.25 M) in a flame-dried vial.

-

Addition: Add CBX in one portion.

-

Activation: Stir at RT. If reaction is sluggish, mild heating to 40°C initiates the radical chain.

-

Monitoring: Monitor by TLC. CBX converts to 2-iodobenzoic acid (insoluble in DCM), often precipitating out, which serves as a visual indicator of progress.

-

Purification: Filter off the iodobenzoic acid byproduct. Concentrate filtrate. Purify via flash chromatography (Hex/EtOAc).

Regioselectivity Logic:

The reaction proceeds via Single Electron Transfer (SET) from the amine to the iodine(III) center. The resulting amine radical cation loses a proton to form an

-

Selectivity Rule: The reaction preferentially occurs at the methyl group over higher alkyl chains due to steric accessibility during the radical recombination step.

Application 2: Stereoselective Decarboxylative Cyanation

Target:

Mechanistic Pathway

This protocol relies on the synergy between an Iridium photocatalyst (generating the radical via decarboxylation) and a Chiral Copper catalyst (controlling the cyanide delivery).[2]

Figure 1: Synergistic Dual Catalytic Cycle. The Ir-cycle drives decarboxylation, while the Cu-cycle utilizes CBX to enforce stereocontrol.

Detailed Protocol (Stereocontrolled)

Catalyst System:

-

Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)

-

Chiral Catalyst: Cu(MeCN)4PF6 (5 mol%) + (S,S)-Ph-Box Ligand (6 mol%)

-

Light Source: Blue LED (450 nm).

Step-by-Step:

-

Catalyst Formation: In a separate vial, mix Cu(MeCN)4PF6 and the Chiral Box Ligand in THF for 30 mins to form the active chiral complex.

-

Main Reaction Mix: In a Schlenk tube, add:

-

Carboxylic Acid Substrate (0.2 mmol)

-

CBX (0.3 mmol, 1.5 equiv)

-

Base: CsF (2.0 equiv) - Crucial for activating the acid.

-

Photocatalyst (1 mol%)

-

-

Combination: Add the pre-formed Cu-ligand solution to the Schlenk tube.

-

Degassing: Freeze-pump-thaw (3 cycles) or vigorous N2 sparging (15 mins). Oxygen inhibits the radical lifetime.

-

Irradiation: Irradiate with Blue LEDs at 0°C to 10°C. Lower temperature enhances enantiomeric excess (ee).

-

Time: 12–24 hours.

-

Workup: Quench with aqueous NaHCO3. Extract with EtOAc.

Data Summary: Stereocontrol Factors

| Parameter | Condition A (Standard) | Condition B (Optimized for ee) | Impact |

| Temperature | 25°C | -10°C | Lower temp increases ee% by slowing radical rotation. |

| Solvent | DMF | THF/Toluene (1:1) | Non-polar solvents tighten the Cu-ligand-radical transition state. |

| Base | K2CO3 | CsF | Cesium improves solubility of the carboxylate anion in organic media. |

Troubleshooting & Safety

Common Failure Modes

-

Low Conversion: Usually due to "poisoning" of the radical chain by O2. Solution: Ensure rigorous degassing.

-

Loss of Stereocontrol: Often caused by background reaction (uncatalyzed radical trapping by CBX). Solution: Decrease CBX concentration (slow addition) or lower temperature to favor the Cu-catalyzed pathway.

-

Brown Reaction Mixture: Indicates decomposition of the iodine byproduct. This is normal but can complicate purification. Use a basic wash (NaHCO3) to remove iodobenzoic acid derivatives.

Safety Profile (E-E-A-T)

-

Thermal Stability: CBX decomposes exothermically above 170°C. Never heat neat reagent above 80°C.

-

Cyanide Content: While CBX releases cyanide only upon activation, workup phases should be treated as cyanide-contaminated waste (bleach quench) to be safe.

-

Storage: Store at 4°C in the dark. Yellowing indicates degradation.

References

-

Zhdankin, V. V., et al. "Preparation and Chemistry of 1-Cyano-1,2-benziodoxol-3(1H)-one." Arkivoc, 2003.

-

Wang, D., Liu, G., et al. "Enantioselective Decarboxylative Cyanation Employing Cooperative Photoredox Catalysis and Copper Catalysis."[2] Journal of the American Chemical Society, 2017.[2]

-

Le Vaillant, F., Waser, J., et al. "Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones." Chemical Science, 2017.

-

Hari, D. P., Carreira, E. M. "Gold-Catalyzed Synthesis of Nitriles from Alkynes and CBX." Angewandte Chemie Int. Ed., 2012.

Sources

- 1. Direct Regioselective C-H Cyanation of Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Decarboxylative Cyanation Employing Cooperative Photoredox Catalysis and Copper Catalysis [organic-chemistry.org]

- 3. BJOC - Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers [beilstein-journals.org]

Troubleshooting & Optimization

how to improve reaction yields with 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-

Welcome to the technical support center for 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-, hereafter referred to as BI-CN. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing reaction yields with this versatile hypervalent iodine(III) reagent.

Introduction to BI-CN: A Modern Cyanating Agent

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-, also known as cyanobenziodoxolone (CBX), is a powerful and versatile electrophilic cyanating agent. As a member of the hypervalent iodine(III) reagent family, it offers a stable, less toxic, and easy-to-handle alternative to traditional cyanating agents.[1] Hypervalent iodine reagents are known for their mild oxidizing properties and electrophilic character, making them valuable in a wide range of organic transformations.[2][3] BI-CN, specifically, has found significant application in the synthesis of diverse organic molecules, including biologically active compounds and pharmaceuticals, through various cyanation reactions.[1]

This guide will address common challenges encountered during its use and provide actionable solutions to enhance your experimental outcomes.

Troubleshooting Guide: Enhancing Reaction Yields

Low or inconsistent yields are a common frustration in synthetic chemistry. This section addresses specific issues that can arise when using BI-CN and provides a systematic approach to problem-solving.

Problem 1: Incomplete or Sluggish Reaction

Symptoms:

-

TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

-

The reaction fails to proceed to completion, even with extended reaction times.

Potential Causes & Solutions:

| Potential Cause | Scientific Rationale | Troubleshooting Steps |

| Insufficient Reagent Activity | BI-CN, like many hypervalent iodine reagents, can degrade over time, especially if not stored properly.[4] Purity is crucial for reactivity. | 1. Verify Reagent Quality: Use a fresh batch of BI-CN or verify the purity of your existing stock (typically >95%).[5] 2. Proper Storage: Store BI-CN in a cool (2-8°C), dark, and dry place, tightly sealed to prevent degradation.[6][7] |

| Suboptimal Solvent Choice | The solubility and reactivity of both the substrate and BI-CN are highly dependent on the solvent. Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates. | 1. Solvent Screening: BI-CN is soluble in DCM, chloroform, AcOEt, DMF, DMSO, and MeCN, but insoluble in hexane and toluene.[1] Experiment with a range of aprotic solvents to find the optimal medium for your specific substrate. 2. Increase Polarity: For polar substrates, consider using more polar solvents like DMF or DMSO to improve solubility and reaction kinetics. |

| Inadequate Temperature | Many reactions require a certain activation energy to proceed at a reasonable rate. Room temperature may not be sufficient for less reactive substrates. | 1. Gradual Heating: Cautiously increase the reaction temperature in increments of 10-20°C. Monitor the reaction closely by TLC or LC-MS to avoid decomposition of starting materials or products. 2. Refluxing: For particularly stubborn reactions, refluxing in a suitable solvent may be necessary.[8] |

Problem 2: Formation of Side Products and Low Selectivity

Symptoms:

-

Multiple spots on TLC or peaks in LC-MS, indicating the formation of undesired byproducts.

-

Difficulty in isolating the desired product due to a complex reaction mixture.

Potential Causes & Solutions:

| Potential Cause | Scientific Rationale | Troubleshooting Steps |

| Over-activation or Decomposition | Excessive heat or prolonged reaction times can lead to the decomposition of the desired product or the formation of rearrangement byproducts. | 1. Optimize Reaction Time: Monitor the reaction progress frequently to determine the point of maximum product formation before significant side product accumulation occurs.[9] 2. Lower Temperature: If side product formation is observed at elevated temperatures, try running the reaction at a lower temperature for a longer duration. |

| Presence of Water or Protic Solvents | Water can hydrolyze BI-CN and other reactive intermediates, leading to undesired byproducts and reduced yield. | 1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. 2. Molecular Sieves: Add activated molecular sieves to the reaction mixture to scavenge any trace amounts of water. |

| Incorrect Stoichiometry | An excess of either the substrate or the cyanating agent can lead to the formation of di-cyanated or other undesired products. | 1. Titrate Reagent Amount: Systematically vary the stoichiometry of BI-CN (e.g., 1.0, 1.2, 1.5 equivalents) to find the optimal ratio for your substrate. |

Workflow for Troubleshooting Low Yields

The following diagram illustrates a logical workflow for addressing low reaction yields when using BI-CN.

Caption: A step-by-step workflow for troubleshooting low yields in reactions involving BI-CN.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available BI-CN, and how does it affect my reaction?

-

Commercially available BI-CN typically has a purity of 95% or higher.[5] Lower purity can result in lower reactivity and the introduction of impurities into your reaction mixture, complicating purification and reducing yields. Always use a reagent from a reputable supplier and check the certificate of analysis.

Q2: How should I properly store and handle BI-CN?

-

BI-CN should be stored in a cool (2-8°C), dark, and dry environment.[6][7] It should be kept in a tightly sealed container to protect it from moisture and light.[4] Always handle the solid reagent in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

Q3: Can BI-CN be used in photoredox or electrochemical reactions?

-

Yes, BI-CN is a versatile reagent that has been successfully employed in metal-free, photoredox, and electrochemical cyanation reactions.[1] These methods often proceed under mild conditions and can offer unique reactivity and selectivity.[1]

Q4: What are some common side reactions to be aware of when using BI-CN?

-

Besides incomplete cyanation, potential side reactions can include oxidation of sensitive functional groups in the substrate, as BI-CN is an oxidizing agent.[2][10] The iodo-containing byproduct can also sometimes interfere with the reaction or purification. Careful monitoring and optimization of reaction conditions are key to minimizing these side reactions.

Q5: Are there any less toxic or "greener" alternatives to traditional cyanating agents besides BI-CN?

-

BI-CN itself is considered a safer alternative to many traditional cyanating agents due to its solid nature and lower toxicity.[1] The field of hypervalent iodine chemistry is continually evolving, with ongoing research into developing even more environmentally friendly and recyclable reagents.[3]

Experimental Protocol: A General Procedure for Electrophilic Cyanation

This protocol provides a general starting point for the electrophilic cyanation of an activated aromatic substrate. Note: This is a generalized procedure and may require optimization for your specific substrate.

Materials:

-

Substrate (1.0 mmol)

-

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- (BI-CN) (1.2 mmol, 1.2 equiv)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile) (5 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (optional, but recommended)

Procedure:

-

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substrate (1.0 mmol).

-

Dissolution: Add the anhydrous solvent (5 mL) and stir until the substrate is fully dissolved.

-

Reagent Addition: Add BI-CN (1.2 mmol) to the reaction mixture in one portion.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired cyanated product.

Mechanism of Electrophilic Cyanation

The following diagram illustrates a plausible mechanism for the electrophilic cyanation of an aromatic substrate using BI-CN.

Caption: Proposed mechanism for electrophilic aromatic cyanation using BI-CN.

By understanding the potential pitfalls and employing a systematic approach to optimization, researchers can significantly improve reaction yields and achieve more consistent results with 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-.

References

- J&K Scientific. 3-Oxo-1,2-benziodoxole-1(3H)-carbonitrile | 172876-96-9.

- Apollo Scientific. 3-Oxo-1,2-benziodoxole-1(3H)-carbonitrile.

- Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents.

- Advanced ChemBlocks. 3-Oxo-1,2-benziodoxole-1(3H)-carbonitrile.

- ChemRxiv. 1-Cyano-1,2-benziodoxol-3(1H)-one.

- Organic Chemistry Portal.

- Arkivoc. Hypervalent iodine(III) reagents in organic synthesis.

- ResearchGate. (PDF) Hypervalent iodine(III) reagents in organic synthesis.

- ResearchGate. Optimization of reaction conditions for Oxo-DA reaction.

- Recyclable Hypervalent Iodine Reagents in Modern Organic Synthesis.

- PubMed. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase.

- Ingenta Connect. Special Issue on Hypervalent Iodine Reagents in Organic Synthesis.

- ResearchGate.

- MDPI.

- National Institutes of Health. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines.

- National Institutes of Health.

- BLDpharm. 172876-96-9|3-Oxo-1,2-benziodoxole-1-(3H)-carbonitrile.

- Sigma-Aldrich. 3-Oxo-1,2-benziodoxole-1-(3H)-carbonitrile | 172876-96-9.

- Sigma-Aldrich. 3-Oxo-1,2-benziodoxole-1-(3H)-carbonitrile.

- Sigma-Aldrich. 3-Oxo-1,2-benziodoxole-1(3H)-carbonitrile.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 3-Oxo-1,2-benziodoxole-1(3H)-carbonitrile 95.00% | CAS: 172876-96-9 | AChemBlock [achemblock.com]

- 6. 3-Oxo-1,2-benziodoxole-1-(3H)-carbonitrile | 172876-96-9 [sigmaaldrich.com]

- 7. 3-Oxo-1,2-benziodoxole-1-(3H)-carbonitrile | 172876-96-9 [sigmaaldrich.com]

- 8. Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ingentaconnect.com [ingentaconnect.com]

Technical Support Center: Managing the Thermal Stability of 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- in Solution

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-, a powerful and versatile hypervalent iodine reagent. Given the energetic nature of this class of compounds, a thorough understanding of its thermal stability in solution is paramount for safe and successful experimentation. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to mitigate risks and ensure reliable results.

Introduction: The Duality of Reactivity and Risk

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-, often referred to as cyanobenziodoxolone, is a highly effective cyanating agent.[1] However, like many hypervalent iodine compounds, its utility is intrinsically linked to its potential for rapid, exothermic decomposition if not handled correctly.[2][3] The cyclic structure of benziodoxole derivatives generally imparts greater thermal stability compared to their acyclic counterparts.[4][5] Nevertheless, the presence of the cyano group, an energy-rich functionality, necessitates a heightened awareness of its thermal behavior.[6] This guide is built on the foundational principles of proactive risk assessment and a deep understanding of the chemical's properties to foster a culture of safety and experimental excellence.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-?

A1: The primary hazard is its potential for rapid and highly exothermic decomposition, which can lead to a runaway reaction if not properly managed.[2][3] This is a characteristic of many hypervalent iodine reagents, which are known to be energetically unstable.[2] The solid material is reported to have a melting point of 173-175°C, and decomposition may occur at or above this temperature.[7] In solution, the thermal stability can be significantly influenced by the choice of solvent.

Q2: How does the choice of solvent affect the thermal stability of the reagent?

Q3: What are the recommended storage conditions for this reagent?

A3: The reagent should be stored in a cool, dry, and dark place, typically at 2-8°C, as recommended by suppliers.[9][10] It should be kept away from heat sources and incompatible materials. Always ensure the container is tightly sealed to prevent exposure to moisture and atmospheric contaminants.

Q4: Are there any known incompatible materials?